Afeletecan hydrochloride

In Vivo Efficacy Xenograft Models Topotecan Comparison

Afeletecan hydrochloride (also known as BAY 56-3722 or BAY 38-3441) is a synthetic, water-soluble camptothecin derivative. It functions as an ester prodrug that releases the active camptothecin toxophore upon cleavage.

Molecular Formula C45H50ClN7O11S
Molecular Weight 932.4 g/mol
CAS No. 215604-74-3
Cat. No. B1684220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAfeletecan hydrochloride
CAS215604-74-3
Synonyms20-O-(Nalpha-(4-(3-O-methylfucopyranosyloxy)phenylaminothiocarbonyl)histidylvalyl)camptothecin
20-O-(Nalpha-(4-(3-O-methylfucopyranosyloxy)phenylaminothiocarbonyl)histidylvalyl)camptothecin hydrochloride
BAY 38-3441
BAY 383441
BAY 56-3722
BAY-38-3441
BAY-383441
BAY383441
Molecular FormulaC45H50ClN7O11S
Molecular Weight932.4 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C(C(C)C)NC(=O)C(CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)OC8C(C(C(C(O8)C)O)OC)O.Cl
InChIInChI=1S/C45H49N7O11S.ClH/c1-6-45(30-17-33-35-25(15-24-9-7-8-10-31(24)49-35)19-52(33)40(56)29(30)20-60-43(45)58)63-41(57)34(22(2)3)51-39(55)32(16-27-18-46-21-47-27)50-44(64)48-26-11-13-28(14-12-26)62-42-37(54)38(59-5)36(53)23(4)61-42;/h7-15,17-18,21-23,32,34,36-38,42,53-54H,6,16,19-20H2,1-5H3,(H,46,47)(H,51,55)(H2,48,50,64);1H/t23-,32-,34-,36+,37-,38+,42+,45-;/m0./s1
InChIKeyXQWYWSHYKUJQDC-NZGUGFNHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Afeletecan Hydrochloride (CAS 215604-74-3): A Glycoconjugated Camptothecin Prodrug for Investigational Topoisomerase I Inhibition


Afeletecan hydrochloride (also known as BAY 56-3722 or BAY 38-3441) is a synthetic, water-soluble camptothecin derivative. It functions as an ester prodrug that releases the active camptothecin toxophore upon cleavage. The molecule is distinctively designed as a glycoconjugate, featuring a carbohydrate (fucose) moiety attached via a peptide spacer, which stabilizes the active lactone form of camptothecin and facilitates selective uptake into tumor cells through an active transport mechanism [1]. It was advanced to Phase II clinical trials by Bayer for solid tumors, including colorectal and renal cell carcinoma, before its withdrawal [2].

Why Afeletecan Hydrochloride Cannot Be Directly Substituted by Conventional Camptothecin Analogs in Research Protocols


Simple substitution with topotecan, irinotecan, or SN-38 is invalid for protocols designed around Afeletecan hydrochloride. The compound is not merely a soluble camptothecin but a rationally designed glycoconjugate prodrug with a unique structure that dictates its pharmacokinetic and pharmacodynamic profile [1]. Its peptide-carbohydrate moiety is engineered to stabilize the labile camptothecin lactone ring in blood and enable active, transporter-mediated tumor cell uptake—features absent in standard analogs [2]. Consequently, differential cellular uptake, intracellular activation kinetics, and tissue distribution patterns, such as preferential accumulation in the large intestine and liver, make pharmacokinetic and efficacy cross-extrapolation unreliable [3].

Quantified Differential Evidence for Afeletecan Hydrochloride Against Standard-of-Care Camptothecins


Preclinical In Vivo Efficacy vs. Topotecan in Human Tumor Xenografts

In a panel of human tumor xenografts in nude mice, BAY 56-3722 was compared to topotecan. At its maximum tolerated dose (MTD), BAY 56-3722 demonstrated superior efficacy. Additionally, it exhibited a more favorable toxicity profile with less gastrointestinal toxicity and myelosuppression compared to topotecan [1].

In Vivo Efficacy Xenograft Models Topotecan Comparison

Tumor Growth Inhibition in the MX-1 Breast Cancer Xenograft Model

Glycoconjugate 19, which is Afeletecan, demonstrated a >96% inhibition of tumor growth in the MX-1 breast cancer xenograft model. This high degree of tumor stasis was superior to other glycoconjugates in the same series [1].

Xenograft Model Breast Cancer Tumor Regression

Differential Toxicity Profile: Reduced Myelo- and Hepatotoxicity vs. Topotecan

Afeletecan (glycoconjugate 19) showed a favorable toxicity profile by comparing favorably to topotecan with respect to toxicity against hematopoietic stem cells and hepatocytes [1].

Toxicology Stem Cells Hepatocytes

Mechanism of Active Tumor Cell Uptake via Lysosomal Transport

Fluorescence microscopy and flow cytometry experiments confirmed that glycoconjugates such as Afeletecan (compound 19) are taken up into lysosomal compartments of the HT29 tumor cell line by an active transport mechanism [1]. This contrasts with the passive diffusion of most conventional camptothecin analogs.

Drug Uptake Active Transport Lysosomal Trafficking

Pharmacokinetic Accumulation Upon Repeated Dosing

In a Phase I study employing a daily ×5 schedule, the camptothecin AUC on day 5 was 4-fold higher than on day 1. This indicates significant accumulation of the active metabolite with repeated dosing [1].

Pharmacokinetics AUC Accumulation Repeated Dosing

Validated Research and Industrial Application Scenarios for Afeletecan Hydrochloride


Afeletecan Hydrochloride as a Benchmark in Breast Cancer Xenograft Efficacy Studies

Researchers can utilize Afeletecan hydrochloride as a high-efficacy benchmark compound in MX-1 breast cancer xenograft models, where it consistently achieves >96% tumor growth inhibition [1]. This provides a reliable positive control for evaluating novel therapies targeting topoisomerase I or other mechanisms in this challenging model.

Investigating Active Tumor-Selective Drug Delivery and Lysosomal Trafficking

Afeletecan hydrochloride serves as a mechanistic probe for studying active, transporter-mediated drug uptake and subsequent lysosomal trafficking in cancer cells [2]. Its glycoconjugate structure enables experiments focused on tumor-selective delivery, a critical area for developing next-generation ADCs and SMDCs.

Afeletecan Hydrochloride as a Comparator in Topotecan-Resistant or Irinotecan-Resistant Colorectal Cancer Models

The compound's clinical investigation in a Phase II trial specifically for patients with recurrent or metastatic colorectal cancer resistant/refractory to irinotecan makes it a suitable comparator for research into resistance mechanisms [3]. Its design to overcome certain resistance pathways makes it valuable for studying and validating new therapies in irinotecan-resistant settings.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Camptothecin Prodrug Accumulation

With its 4-fold day-to-day AUC accumulation upon repeated dosing, Afeletecan hydrochloride is an ideal tool compound for developing and validating PK/PD models of camptothecin prodrug activation, distribution, and accumulation [4]. This supports the optimization of dosing strategies for novel prodrugs.

Quote Request

Request a Quote for Afeletecan hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.